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molecular formula C9H12N2O B6356136 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile CAS No. 1462289-96-8

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No. B6356136
M. Wt: 164.20 g/mol
InChI Key: DQVJCDONHAWZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187453B2

Procedure details

To ethyl 4-((tert-butoxycarbonyl)amino)-2-cyano-2-cyclopropyl-3-methylbutanoate (5.3 g) obtained in Step A of Example 357 was added 4 M hydrogen chloride in ethyl acetate (30 mL), and the mixture was stirred at room temperature for 2 hr. The reaction mixture was concentrated under reduced pressure, to a solution of the residue in acetonitrile (150 mL) was added potassium carbonate (9.4 g), and the mixture was stirred at room temperature for 5 hr. The insoluble substance was removed by filtration through Celite, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (2.2 g).
Name
ethyl 4-((tert-butoxycarbonyl)amino)-2-cyano-2-cyclopropyl-3-methylbutanoate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH:10]([CH3:22])[C:11]([C:20]#[N:21])([CH:17]1[CH2:19][CH2:18]1)[C:12](OCC)=[O:13])=O)(C)(C)C.Cl>C(OCC)(=O)C>[CH:17]1([C:11]2([C:20]#[N:21])[CH:10]([CH3:22])[CH2:9][NH:8][C:12]2=[O:13])[CH2:19][CH2:18]1

Inputs

Step One
Name
ethyl 4-((tert-butoxycarbonyl)amino)-2-cyano-2-cyclopropyl-3-methylbutanoate
Quantity
5.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(C(C(=O)OCC)(C1CC1)C#N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, to a solution of the residue in acetonitrile (150 mL)
ADDITION
Type
ADDITION
Details
was added potassium carbonate (9.4 g)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The insoluble substance was removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C1(C(NCC1C)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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